Tetrabutylphosphonium hydroxide

Catalog No.
S1509027
CAS No.
14518-69-5
M.F
C16H37OP
M. Wt
276.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium hydroxide

CAS Number

14518-69-5

Product Name

Tetrabutylphosphonium hydroxide

IUPAC Name

tetrabutylphosphanium;hydroxide

Molecular Formula

C16H37OP

Molecular Weight

276.44 g/mol

InChI

InChI=1S/C16H36P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1

InChI Key

DFQPZDGUFQJANM-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[OH-]

The exact mass of the compound Tetrabutylphosphonium hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylphosphonium hydroxide (TBPH) is a highly alkaline quaternary phosphonium salt utilized primarily as a phase-transfer catalyst (PTC), a strong organic base, and a critical precursor for the synthesis of task-specific ionic liquids (ILs). Supplied predominantly as a 40–50 wt% aqueous solution, TBPH combines the strong basicity of the hydroxide anion with the high lipophilicity of the tetrabutylphosphonium cation[1]. For industrial and scientific procurement, its value proposition centers on its ability to facilitate halide-free neutralizations, its quantified efficiency in ambient-temperature biomass dissolution, and its capacity to generate downstream derivatives that exhibit higher thermal decomposition temperatures than their ammonium-based counterparts [2].

Substituting TBPH with generic alternatives compromises process efficiency and product purity in specific workflows. Inorganic bases like sodium hydroxide (NaOH) lack the organic solubility required for phase-transfer catalysis and cannot dissolve high-molecular-weight cellulose at 25 °C without strict, sub-zero parameter control [1]. While tetrabutylammonium hydroxide (TBAH) is a common nitrogen-based analog, its downstream derivatives suffer from lower thermal stability, making them susceptible to Hofmann elimination at elevated temperatures [2]. Furthermore, attempting to synthesize phosphonium ionic liquids using cheaper tetrabutylphosphonium halides (TBPCl or TBPBr) requires complex salt metathesis that inevitably leaves trace halide impurities, which can poison sensitive catalysts and disrupt electrochemical performance[3].

Ambient-Temperature Cellulose Dissolution Efficiency

Aqueous TBPH demonstrates a measurable kinetic advantage in dissolving cellulose under mild conditions. A 40 wt% aqueous solution of TBPH dissolves up to 20 wt% of microcrystalline cellulose within 5 minutes at 25 °C [1]. In direct comparison, traditional inorganic solvents like NaOH require sub-zero temperatures (around 0 °C) and a narrow concentration window (7–9 wt%) to achieve partial dissolution, while standard imidazolium-based ionic liquids (e.g., [BMIM]Cl) require elevated temperatures exceeding 80 °C and strictly anhydrous conditions to dissolve comparable amounts [2].

Evidence DimensionCellulose dissolution capacity and temperature requirements
Target Compound Data20 wt% cellulose dissolved in 5 minutes at 25 °C
Comparator Or BaselineNaOH (requires ~0 °C);[BMIM]Cl (requires >80 °C)
Quantified DifferenceTBPH eliminates the need for heating or extreme cooling, achieving 20 wt% dissolution at 25 °C.
ConditionsAqueous solvent systems, microcrystalline cellulose, mild stirring.

Procuring TBPH allows facilities to process biomass rapidly without the high energy costs associated with heating imidazolium ILs or cooling inorganic bases.

Halide-Free Ionic Liquid Synthesis

TBPH serves as a direct precursor for the synthesis of task-specific phosphonium ionic liquids via simple acid-base neutralization. Reacting TBPH with organic acids yields the desired ionic liquid with water as the sole, easily evaporated byproduct[1]. Synthesizing these liquids from tetrabutylphosphonium chloride or bromide requires salt metathesis, which typically leaves residual halide impurities that are difficult to remove and detrimental to catalytic and electrochemical applications [2].

Evidence DimensionSynthesis byproduct profile and purification requirements
Target Compound Data100% halide-free synthesis (water is the only byproduct)
Comparator Or BaselineTBPCl / TBPBr (requires metathesis, leaves trace halide impurities)
Quantified DifferenceTBPH enables a one-step, zero-halide synthetic route, eliminating secondary purification steps.
ConditionsNeutralization with weak organic acids.

Selecting the hydroxide form over halide salts is critical for manufacturers requiring ultra-pure, halogen-free ionic liquids for sensitive electrochemical or catalytic systems.

Higher Thermal Stability of Downstream Derivatives

Derivatives synthesized from TBPH exhibit significantly higher thermal stability than their ammonium-based counterparts. For example, phosphinate-based ionic liquids derived from TBPH (e.g., [Bu4P][(octyl)2PO2]) demonstrate onset decomposition temperatures as high as 358 °C [1]. In contrast, analogous ionic liquids synthesized from tetrabutylammonium hydroxide (TBAH) degrade at much lower temperatures due to the susceptibility of the ammonium cation to Hofmann elimination [2].

Evidence DimensionOnset decomposition temperature of derived ionic liquids
Target Compound DataUp to 358 °C for TBPH-derived phosphinates
Comparator Or BaselineTBAH-derived analogs (lower thermal stability due to Hofmann elimination)
Quantified DifferencePhosphonium derivatives provide a substantially wider high-temperature operating window than ammonium analogs.
ConditionsThermal gravimetric analysis (TGA) of synthesized ionic liquids.

For applications requiring high-temperature processing or long-term thermal cycling, TBPH is the mandatory precursor choice over TBAH.

Enhanced Nucleophilicity in Phase Transfer Catalysis

As a phase-transfer catalyst, the phosphonium core offers distinct kinetic advantages over ammonium analogs like TBAH. The larger atomic radius and higher polarizability of the central phosphorus atom result in a looser ion pair with the transported anion in the organic phase [1]. This increased separation enhances the effective nucleophilicity of the anion, leading to accelerated reaction rates in base-catalyzed alkylations and etherifications compared to ammonium-based catalysts [1].

Evidence DimensionIon pair tightness and resulting nucleophilicity
Target Compound DataLoose ion pair (due to highly polarizable P atom)
Comparator Or BaselineTBAH (tighter ion pair due to smaller N atom)
Quantified DifferenceTBPH increases the effective nucleophilicity of the transferred anion in the organic phase, improving reaction kinetics.
ConditionsBiphasic organic synthesis (aqueous/organic).

Procuring TBPH for phase-transfer applications can reduce reaction times and improve yields in sterically hindered or kinetically slow nucleophilic substitutions.

Halide-Free Ionic Liquid Manufacturing

TBPH is the required precursor for synthesizing high-purity, task-specific ionic liquids (such as phosphinates, carboxylates, and Good's buffer ILs). Because it undergoes direct acid-base neutralization with organic acids, it completely bypasses the salt metathesis required by TBP-halides, ensuring the final product is strictly halide-free and suitable for sensitive electrochemical and catalytic applications [1].

Ambient-Temperature Biomass and Cellulose Processing

For facilities developing green biorefining processes, 40 wt% aqueous TBPH is a highly effective solvent. It dissolves up to 20 wt% cellulose in mere minutes at 25 °C, offering a massive energy savings over imidazolium-based ionic liquids that require high heat, and operational simplicity over inorganic bases that require sub-zero temperatures [2].

High-Temperature Phase Transfer Catalysis (PTC)

In biphasic organic synthesis requiring elevated temperatures or enhanced nucleophilicity, TBPH outperforms TBAH. The phosphonium core provides a looser ion pair that accelerates nucleophilic attack in the organic phase, while its downstream stability prevents the rapid catalyst degradation typically seen with ammonium salts under thermal stress [3].

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (11.32%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (11.32%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (11.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

14518-69-5

General Manufacturing Information

Phosphonium, tetrabutyl-, hydroxide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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